![molecular formula C15H11NO3 B7527497 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone
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Overview
Description
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, also known as BPAOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAOE is a member of the benzoxazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha, in immune cells. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its high purity and yield. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. One area of research involves the development of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone analogs with improved solubility and bioavailability. Another area of research involves the use of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in combination with other anti-cancer and anti-inflammatory agents to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for the treatment of a range of diseases. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. This method has been optimized to produce high yields of pure 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, making it a useful tool for scientific research.
Scientific Research Applications
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its anti-cancer properties. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have anti-inflammatory and anti-viral effects, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yloxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10(17)11-5-4-6-12(9-11)18-15-16-13-7-2-3-8-14(13)19-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWOWDTYOOUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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